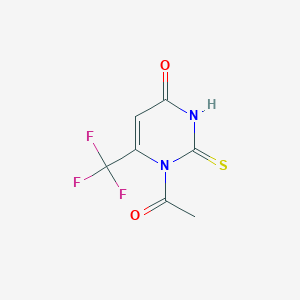![molecular formula C13H15NO3S B12926724 [1,1'-Biphenyl]-2-amine methanesulfonate](/img/structure/B12926724.png)
[1,1'-Biphenyl]-2-amine methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-2-amine methanesulfonate: is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of an amine group attached to the biphenyl structure, which is further modified by the addition of a methanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-amine methanesulfonate typically involves the reaction of [1,1’-Biphenyl]-2-amine with methanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{[1,1’-Biphenyl]-2-amine} + \text{Methanesulfonic acid} \rightarrow \text{[1,1’-Biphenyl]-2-amine methanesulfonate} ]
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-2-amine methanesulfonate involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a suitable form for various applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-2-amine methanesulfonate can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced under specific conditions to yield reduced forms of the biphenyl structure.
Substitution: Substitution reactions involving the amine group or the methanesulfonate group can lead to the formation of a wide range of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution pattern.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl quinones, while reduction can produce biphenyl amines.
Scientific Research Applications
Chemistry: In chemistry, [1,1’-Biphenyl]-2-amine methanesulfonate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in various organic synthesis reactions.
Biology: It can be used to investigate the activity of enzymes such as carbonic anhydrase .
Medicine: In medicine, [1,1’-Biphenyl]-2-amine methanesulfonate is explored for its potential therapeutic properties. It may be used in the development of drugs targeting specific enzymes or pathways.
Industry: Industrially, the compound is used in the production of various chemical products. Its stability and reactivity make it suitable for use in different manufacturing processes.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2-amine methanesulfonate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or research outcomes .
Comparison with Similar Compounds
- [1,1’-Biphenyl]-2-amine
- Methanesulfonic acid
- [1,1’-Biphenyl]-4-amine methanesulfonate
Comparison: Compared to [1,1’-Biphenyl]-2-amine, the methanesulfonate derivative exhibits enhanced solubility and reactivity. This makes it more suitable for certain applications, particularly in aqueous environments. The presence of the methanesulfonate group also imparts unique chemical properties that differentiate it from other biphenyl derivatives.
Properties
Molecular Formula |
C13H15NO3S |
|---|---|
Molecular Weight |
265.33 g/mol |
IUPAC Name |
methanesulfonic acid;2-phenylaniline |
InChI |
InChI=1S/C12H11N.CH4O3S/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4/h1-9H,13H2;1H3,(H,2,3,4) |
InChI Key |
NONLYMJHKGQHLQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1=CC=C(C=C1)C2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


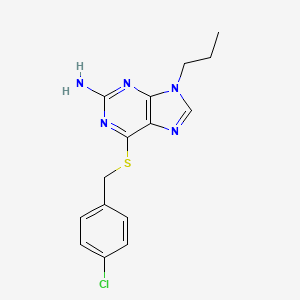

![9-Benzyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B12926662.png)
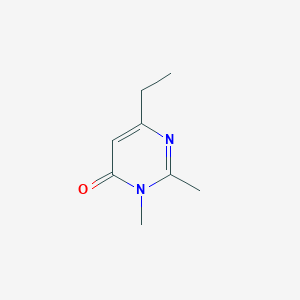
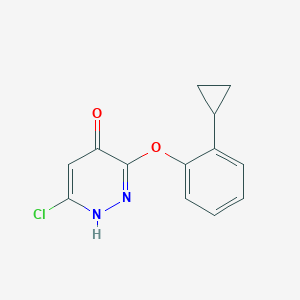
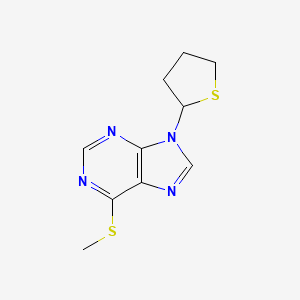
![13-hydroxy-10,16-bis(2-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12926682.png)
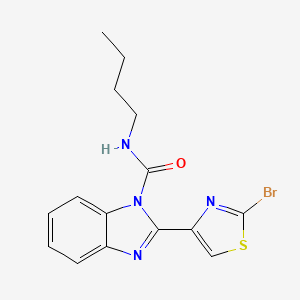


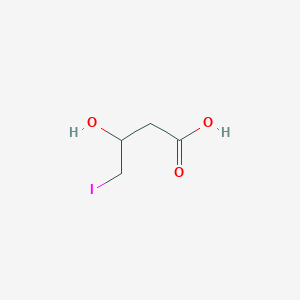
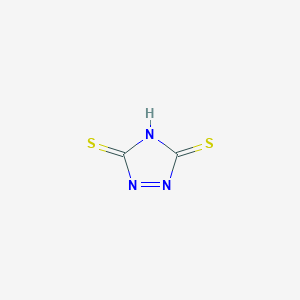
![1-[2-(Ethanesulfonyl)ethyl]-2-ethyl-5-nitro-1H-imidazole](/img/structure/B12926714.png)
